

# A Technical Guide to the Chemical Structure and Synthesis of Gemigliptin

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Gemigliptin**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. This document provides an in-depth overview of its chemical architecture and a detailed examination of its synthetic pathways. The content herein is intended to serve as a comprehensive resource for researchers, chemists, and pharmaceutical development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process to facilitate a deeper understanding and further investigation of this important anti-diabetic compound.

## **Chemical Structure and Properties**

**Gemigliptin** is chemically known as (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one. Its molecular structure is characterized by a complex heterocyclic system, incorporating a trifluoromethyl-substituted tetrahydropyrido[3,4-d]pyrimidine core linked to a  $\beta$ -amino acid derivative which, in turn, is attached to a difluoropiperidinone moiety.

Below is a summary of its key chemical identifiers and properties:



Identifier	Value	Reference
IUPAC Name	(3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one	
CAS Number	911637-19-9	_
Molecular Formula	C18H19F8N5O2	_
Molar Mass	489.370 g·mol <sup>−1</sup>	-
Code Name	LC15-0444	-

The unique structural features of **Gemigliptin**, particularly the fluorine substitutions, contribute to its high potency and selectivity as a DPP-4 inhibitor.

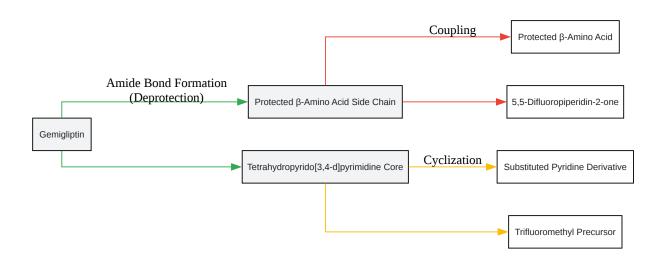
### **Synthesis of Gemigliptin**

The synthesis of **Gemigliptin** involves a multi-step process. A key strategic approach involves the preparation of two advanced intermediates: the trifluoromethyl-substituted tetrahydropyrido[3,4-d]pyrimidine core and the protected  $\beta$ -amino acid side chain with the difluoropiperidinone moiety. These intermediates are then coupled, followed by deprotection to yield the final active pharmaceutical ingredient.

### **Retrosynthetic Analysis**

A logical retrosynthetic breakdown of **Gemigliptin** is illustrated below. This pathway highlights the key bond disconnections and the precursor molecules.





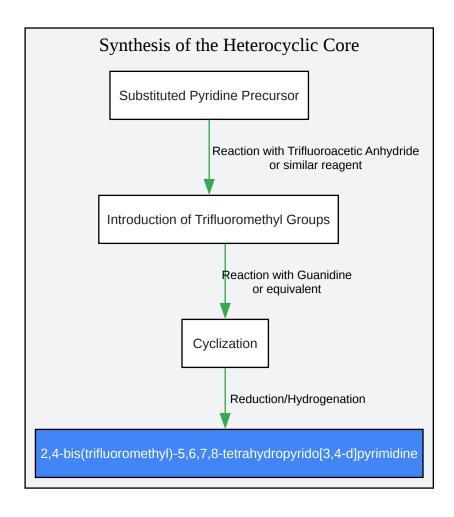
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Caption: Retrosynthetic analysis of Gemigliptin.

### Synthesis of the Tetrahydropyrido[3,4-d]pyrimidine Core

The synthesis of the heterocyclic core, 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, is a critical part of the overall synthesis. While specific, detailed public-domain experimental protocols for the industrial synthesis are proprietary, the general approach can be inferred from patent literature and related chemical syntheses. A plausible synthetic workflow is outlined below.





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Caption: Synthetic workflow for the core heterocyclic intermediate.

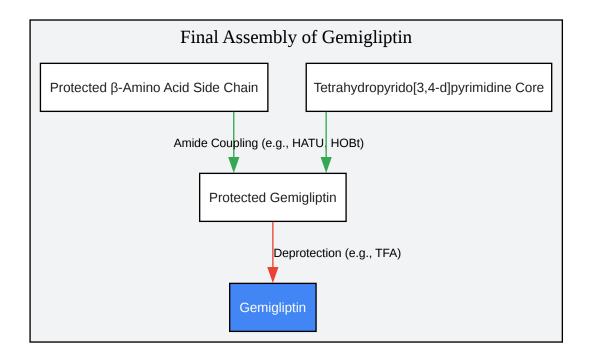
#### Synthesis of the β-Amino Acid Side Chain

The synthesis of the (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino) butanoic acid derivative involves the coupling of a protected  $\beta$ -amino acid with 5,5-difluoropiperidin-2-one. The stereochemistry at the C3 position is crucial for the biological activity and is typically introduced using a chiral starting material or through an asymmetric synthesis step.

#### **Final Assembly and Deprotection**

The final steps of the **Gemigliptin** synthesis involve the coupling of the tetrahydropyrido[3,4-d]pyrimidine core with the protected  $\beta$ -amino acid side chain, followed by the removal of the protecting group from the amino function.





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